Estradiol cyclooctyl acetate is a synthetic estrogen medication, specifically the 17β-cyclooctylacetate ester of estradiol. It has been primarily studied for its potential applications in hormone replacement therapy for postmenopausal women and as a component in hormonal contraceptives when combined with progestins. Although it exhibits greater oral bioavailability than micronized estradiol, allowing for more effective absorption and reduced first-pass metabolism, it was never marketed due to issues with menstrual bleeding patterns during clinical trials .
Estradiol cyclooctyl acetate is synthesized from estradiol, a natural hormone, through esterification. The compound has been investigated in various clinical settings but ultimately did not reach commercial availability despite its promising pharmacological properties.
The synthesis of estradiol cyclooctyl acetate involves the esterification of estradiol with cyclooctanoyl chloride or a similar cyclooctyl derivative. This process typically requires the presence of a base catalyst to facilitate the reaction and may involve various solvents to optimize yield and purity.
The reaction conditions, such as temperature and time, are crucial for achieving high yields of the desired product while minimizing side reactions.
Estradiol cyclooctyl acetate features a cyclooctyl group attached to the 17β position of the estradiol backbone. Its structural formula can be represented in various formats, including SMILES notation and InChI identifiers.
Estradiol cyclooctyl acetate undergoes hydrolysis in biological systems to release estradiol and cyclooctanoyl acid. This transformation is essential for its pharmacological activity as estradiol is the active form that interacts with estrogen receptors.
The hydrolysis reaction can be simplified as:
This reaction is facilitated by enzymes such as esterases present in the liver and other tissues.
Estradiol cyclooctyl acetate functions primarily through its conversion to estradiol, which binds to estrogen receptors (ERα and ERβ). This binding activates signaling pathways that regulate gene expression involved in reproductive processes, bone density maintenance, and cardiovascular health.
Studies indicate that this compound has approximately double the potency of micronized estradiol when taken orally .
Relevant data can be found in chemical safety databases or specific publications related to pharmaceutical compounds.
Estradiol cyclooctyl acetate has been primarily studied for:
Despite its promising characteristics, further development was halted due to adverse effects observed during clinical trials, particularly concerning menstrual irregularities .
17β-Estradiol Cyclooctyl Acetate (E2COA) is a synthetic estrogen ester specifically formed by the conjugation of 17β-estradiol (the primary endogenous estrogen in humans) with cyclooctylacetic acid via an ester bond at the C-17 position. Its systematic IUPAC name is [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-cyclooctylacetate, with the molecular formula C₂₈H₄₀O₃ and a molar mass of 424.625 g·mol⁻¹ [1] [6] [9]. Structurally, it belongs to the family of C-17β fatty acid esters of estradiol, characterized by the cyclooctyl group—an 8-carbon alicyclic ring—that enhances the molecule’s lipophilicity. Like other estrogen esters (e.g., estradiol valerate, estradiol cypionate), E2COA functions as a prodrug, requiring enzymatic hydrolysis to release bioactive estradiol [2] [5].
E2COA emerged during the 1980s as part of efforts to develop oral estrogens with optimized pharmacokinetics. Initial research focused on overcoming the limitations of conventional oral estradiol, which suffers from <5% oral bioavailability due to extensive first-pass metabolism in the liver and gut [10]. In pioneering clinical studies (e.g., Dahlgren et al., 1985; Schubert and Cullberg, 1987–1988), E2COA was evaluated both as a standalone agent for hormone replacement therapy (HRT) in ovariectomized women and as a component of combined oral contraceptives paired with progestins like desogestrel [1] [2]. Despite demonstrating twice the oral potency of micronized estradiol and favorable effects on hepatic parameters, E2COA was abandoned in contraceptive development due to unacceptable menstrual bleeding patterns [1] [7]. Its investigation represented a strategic shift toward esterified estrogens designed to leverage lymphatic absorption—a concept later refined in marketed compounds like estradiol valerate [4] [8].
Esterification at C-17 serves two primary biochemical purposes:
Table 1: Key Properties of Estradiol vs. E2COA
Property | Estradiol | E2COA |
---|---|---|
Molecular Formula | C₁₈H₂₄O₂ | C₂₈H₄₀O₃ |
Molar Mass (g·mol⁻¹) | 272.38 | 424.63 |
Oral Bioavailability | <5% | ~2× Estradiol [1] |
Primary Metabolic Pathway | Hepatic (CYP450/UGT) | Lymphatic → Esterase Hydrolysis [1] [10] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7